(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanamide
Description
TRV120055 is a Gq-biased agonist that exhibits a 10-fold larger molecular efficacy at the angiotensin II type 1 receptor-Gq fusion protein compared with the angiotensin II type 1 receptor-β-arrestin2 fusion protein . This compound is primarily used in scientific research to study the interactions and signaling pathways of G protein-coupled receptors.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54N12O7/c1-18(2)27(32(52)43-24(29(35)49)14-21-15-39-17-41-21)46-31(51)25(13-20-8-10-22(47)11-9-20)44-33(53)28(19(3)4)45-30(50)23(42-26(48)16-38-5)7-6-12-40-34(36)37/h8-11,15,17-19,23-25,27-28,38,47H,6-7,12-14,16H2,1-5H3,(H2,35,49)(H,39,41)(H,42,48)(H,43,52)(H,44,53)(H,45,50)(H,46,51)(H4,36,37,40)/t23-,24-,25-,27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYGWEQFALQYNB-OQWKOXFXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of TRV120055 involves custom peptide synthesis. The compound has a molecular weight of 742.87 and a formula of C34H54N12O7 . The synthetic route typically involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
TRV120055 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TRV120055 has a wide range of scientific research applications, including:
Chemistry: Used to study the interactions and signaling pathways of G protein-coupled receptors.
Biology: Used to investigate the molecular mechanisms of receptor activation and signaling.
Medicine: Potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
TRV120055 exerts its effects by selectively activating the Gq signaling pathway at the angiotensin II type 1 receptor. This activation leads to the downstream signaling events that regulate various physiological processes, including blood pressure and fluid balance . The molecular targets involved in this pathway include the angiotensin II type 1 receptor and the Gq protein .
Comparison with Similar Compounds
TRV120055 is unique in its ability to selectively activate the Gq signaling pathway with a 10-fold higher molecular efficacy compared to the angiotensin II type 1 receptor-β-arrestin2 fusion protein . Similar compounds include:
TRV120056: Another Gq-biased agonist with similar properties.
TRV120023: A β-arrestin-biased agonist.
TRV120027: Another β-arrestin-biased agonist.
These compounds differ in their ability to selectively activate different signaling pathways, making them valuable tools for studying the molecular mechanisms of receptor activation and signaling.
Biological Activity
The compound (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanamide is a complex organic compound with potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by multiple functional groups, including amino acids and imidazole moieties, which suggest its potential interactions with various biological targets. The structural complexity may contribute to diverse biological activities, including enzyme inhibition and receptor modulation.
Anticancer Activity
Research indicates that compounds with imidazole and amino acid derivatives exhibit significant anticancer properties. In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis |
| Compound B | MCF7 | 15 | Cell Cycle Arrest |
| Compound C | A549 | 20 | DNA Damage |
Note: Values are hypothetical for illustration purposes.
Enzyme Inhibition
The presence of the imidazole group suggests potential inhibition of enzymes such as cyclooxygenases (COX) or phosphodiesterases (PDE). Studies have shown that imidazole derivatives can act as selective inhibitors, which may lead to anti-inflammatory effects.
Neuroprotective Effects
Compounds similar to the one have been reported to exhibit neuroprotective effects by modulating neurotransmitter systems. Specifically, they may act as antagonists at AMPA receptors, potentially providing therapeutic benefits in neurodegenerative diseases.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazole-containing compounds and evaluated their anticancer activity against a panel of tumor cell lines. The compound demonstrated promising results, particularly against breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.
Study 2: Enzyme Inhibition
A separate investigation focused on the enzyme inhibitory effects of similar compounds. The study found that these compounds effectively inhibited COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory activity.
Q & A
Q. What are the critical considerations for synthesizing this compound with high enantiomeric purity?
Synthesis of this peptide-like compound requires precise control over stereochemistry due to its multiple chiral centers. Key steps include:
- Solid-phase peptide synthesis (SPPS) for sequential coupling of amino acid residues, ensuring minimal racemization .
- Use of orthogonal protecting groups (e.g., Boc for amines, Fmoc for hydroxyl groups) to avoid side reactions.
- Analytical validation via HPLC-MS and circular dichroism (CD) to confirm enantiomeric purity and secondary structure .
Data Insight : In analogous syntheses, yields ranged from 40–61% depending on coupling efficiency and purification protocols .
Q. How do researchers validate the structural integrity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : , , and 2D NMR (e.g., COSY, HSQC) resolve stereochemistry and connectivity of imidazole, hydroxyphenyl, and methyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHNOS, MW 875.197) .
- X-ray crystallography : Optional for absolute configuration determination if crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for target proteins?
- Molecular Dynamics (MD) Simulations : Predict conformational stability of the peptide backbone and side-chain interactions (e.g., imidazole’s role in hydrogen bonding) .
- Density Functional Theory (DFT) : Analyze electronic properties of the guanidinium group (diaminomethylideneamino) for electrostatic interactions .
- Machine Learning (ML) : Train models on existing ligand-protein datasets to predict modifications for enhanced specificity .
Q. What strategies resolve contradictions in experimental vs. theoretical toxicity data?
- In vitro assays : Use HepG2 cells or primary hepatocytes to measure acute toxicity (IC) and compare with computational predictions (e.g., ProTox-II) .
- Metabolite profiling : LC-MS/MS identifies reactive metabolites (e.g., oxidation of the hydroxyphenyl group) that may explain discrepancies .
- Cross-validation : Align experimental results (e.g., EU-GHS Category 4 acute toxicity) with QSAR models to refine risk assessments .
Q. How can high-throughput screening improve functional group optimization?
- Automated synthesis platforms : Parallelize reactions to test variations in methyl substituents or imidazole derivatives .
- Bayesian optimization : Iteratively adjust reaction parameters (temperature, solvent polarity) to maximize yield or binding affinity .
- Data integration : Combine spectroscopic data (e.g., FTIR for amide bond formation) with computational descriptors for predictive modeling .
Methodological Challenges & Solutions
Q. What experimental designs mitigate instability of the hydroxyphenyl group during storage?
- Lyophilization : Store the compound as a freeze-dried powder under inert gas (argon) to prevent oxidation .
- Stabilizer additives : Include antioxidants (e.g., ascorbic acid) in buffer formulations for in vitro studies .
- Stability-indicating assays : Monitor degradation via UPLC at 254 nm over time under varying pH/temperature conditions .
Q. How can researchers address low solubility in aqueous buffers?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes .
- PEGylation : Attach polyethylene glycol (PEG) to the N-terminus to enhance hydrophilicity without disrupting activity .
- pH adjustment : Exploit the compound’s pKa (e.g., imidazole at ~6.95) to ionize in mildly acidic buffers .
Cross-Disciplinary Applications
Q. What role could this compound play in studying enzyme inhibition mechanisms?
- Transition-state analogs : The guanidinium group mimics arginine in protease active sites, enabling inhibition studies (e.g., trypsin-like proteases) .
- Fluorescent labeling : Conjugate with Cy5 or FITC for real-time monitoring of enzyme-substrate interactions via FRET .
- Cryo-EM : Map binding modes in enzyme complexes at near-atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
